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molecular formula C20H27NO3 B8770116 N-(3,4-Dimethoxybenzyl)-1-adamantanecarboxamide

N-(3,4-Dimethoxybenzyl)-1-adamantanecarboxamide

Cat. No. B8770116
M. Wt: 329.4 g/mol
InChI Key: ZDXSEPYVEDZGGE-UHFFFAOYSA-N
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Patent
US03944675

Procedure details

Subject 4.0 g. (20 mmoles) of adamantane carboxylic acid chloride, 3.3 g. (20 mmoles) of veratrylamine and 10.0 ml. of triethylamine to the process of Example 11 and obtain thereby the title product, m.p. 120°-122°C.
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]12([C:11](Cl)=[O:12])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[CH2:14]([NH2:25])[C:15]1[CH:24]=[CH:23][C:20]([O:21][CH3:22])=[C:17]([O:18][CH3:19])[CH:16]=1>C(N(CC)CC)C>[CH3:19][O:18][C:17]1[CH:16]=[C:15]([CH:24]=[CH:23][C:20]=1[O:21][CH3:22])[CH2:14][NH:25][C:11]([C:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2)=[O:12]

Inputs

Step One
Name
Quantity
20 mmol
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)C(=O)Cl
Step Two
Name
Quantity
20 mmol
Type
reactant
Smiles
C(C1=CC(OC)=C(OC)C=C1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(CNC(=O)C23CC4CC(CC(C2)C4)C3)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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